4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Overview
Description
4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate is an organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The compound’s structure includes a dimethylamino group and a sulfonate group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives, where aniline is treated with nitrous acid to form a diazonium salt. This intermediate is then coupled with a sulfonated aromatic compound, such as sulfanilic acid, in the presence of a base like sodium hydroxide. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and ensure a high yield of the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as palladium acetate, can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, the compound’s sulfonate group enhances its solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents on the aromatic rings.
Methyl Red: Similar in structure but with a carboxylic acid group instead of a sulfonate group.
Congo Red: A larger azo dye with multiple azo groups and a different arrangement of aromatic rings.
Uniqueness
4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate is unique due to its specific combination of a dimethylamino group and a sulfonate group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWCRRCPURZOC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151526 | |
Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20215-37-6 | |
Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20215-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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